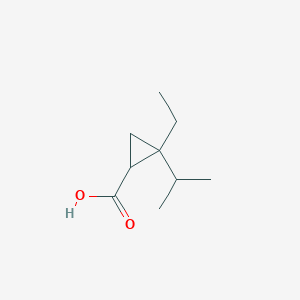

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYNQIMRFSKCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the modification of biological activity, making it suitable for developing new therapeutic agents. For instance, derivatives of cyclopropane carboxylic acids have shown promise in targeting specific biological pathways, particularly in cancer treatment and anti-inflammatory applications .

Case Study: Anticancer Activity

Research has indicated that certain cyclopropane derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. In a study involving various cyclopropane derivatives, compounds similar to 2-ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid were shown to inhibit cancer cell proliferation in vitro, suggesting a pathway for further drug development .

Organic Synthesis

Synthesis of Complex Molecules

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as cycloaddition and functional group transformations. Its ability to participate in C–H activation reactions has been particularly noted .

Table 1: Synthetic Routes Involving this compound

Materials Science

Polymer Chemistry

In materials science, the compound has been explored for its potential use in polymer synthesis. Its carboxylic acid functionality allows for the formation of polyesters and other polymeric materials that exhibit desirable mechanical properties and thermal stability .

Case Study: Biodegradable Polymers

Recent studies have focused on using cyclopropane carboxylic acids in the development of biodegradable polymers. These materials are gaining traction due to their environmental benefits compared to traditional plastics. The incorporation of this compound into polymer matrices has shown improvements in degradation rates while maintaining mechanical integrity .

Environmental Applications

Volatile Organic Compounds (VOCs)

The compound is also being studied as a marker for environmental monitoring due to its volatility. As part of volatile organic compound analysis, it can serve as an indicator for specific environmental conditions or contamination levels .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect metabolic processes.

Comparison with Similar Compounds

Substituent Variations

| Compound Name | Substituents (Position 2) | Additional Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid | Ethyl, isopropyl | Carboxylic acid (position 1) | 1247433-90-4 | C₉H₁₆O₂ | 156.22 |

| 1-Ethylcyclopropane-1-carboxylic acid | Ethyl (position 1) | Carboxylic acid (position 1) | 150864-95-2 | C₆H₁₀O₂ | 114.14 |

| dl-2,2-Dimethylcyclopropane-1-carboxylic acid | Two methyl groups | Carboxylic acid (position 1) | Not provided | C₆H₁₀O₂ | 114.14 |

| 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Dichloroethenyl, dimethyl | Carboxylic acid (position 1) | 55701-03-6 | C₈H₁₀Cl₂O₂ | 209.07 |

| 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid | Ethylcarbamoyl | Carboxylic acid (position 1) | 716362-61-7 | C₇H₁₁NO₃ | 157.17 |

Key Observations :

- Steric Effects : The target compound’s ethyl and isopropyl groups create significant steric hindrance compared to simpler analogs like 1-ethylcyclopropane-1-carboxylic acid ().

- Electron-Withdrawing Groups : The dichloroethenyl group in 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid introduces halogenated electrophilic reactivity, absent in the target compound ().

Physical Properties

- State at Room Temperature : The target compound is a liquid, whereas analogs with smaller substituents (e.g., dl-2,2-dimethylcyclopropane-1-carboxylic acid) are likely solids due to higher symmetry and lower steric disruption of crystal packing ().

- Solubility : The carboxylic acid group confers moderate polarity, but bulkier substituents in the target compound may reduce aqueous solubility compared to less substituted derivatives.

Reactivity and Stability

- Carboxylic Acid Reactivity : The target compound can undergo esterification or salt formation, similar to other cyclopropane carboxylic acids. However, steric hindrance from its substituents may slow nucleophilic attacks at the acid group ().

- Ring Strain : The cyclopropane ring’s inherent strain promotes ring-opening reactions. Electron-withdrawing groups (e.g., dichloroethenyl in ) enhance electrophilic reactivity, while bulky groups in the target compound may stabilize the ring against certain reactions.

- Synthetic Pathways : Cyclopropanation via diazoacetate intermediates (e.g., methyl diazoacetate with ethylene dichloride in ) is a common method, though substituent-specific reagents would be required for the target compound.

Biological Activity

2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid (commonly referred to as 2-Ethyl-2-isopropylcyclopropane-1-carboxylic acid) is an organic compound characterized by its unique cyclopropane structure and carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a cyclopropane ring with two alkyl substituents, which contribute to its steric properties and reactivity.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to active sites on enzymes. The strain inherent in the cyclopropane ring may also enhance the compound's reactivity.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes. For instance, it has been shown to exhibit inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is significant in plant ethylene biosynthesis pathways. The binding affinity and inhibition constants were determined through molecular docking studies, revealing promising results compared to known inhibitors .

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385×10^4 |

| Pyrazinoic acid | -5.3 | 7.61×10^3 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

Antitumor Activity

In vitro studies have also assessed the antiproliferative effects of this compound against various cancer cell lines, including HepG2 and HCT116 cells. Preliminary results indicate that it may inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Case Studies

One notable case study involved the synthesis and evaluation of derivatives of cyclopropanecarboxylic acids, including this compound. These derivatives were tested for their ability to inhibit cancer cell migration and induce apoptosis, demonstrating significant biological activity that warrants further investigation .

Q & A

Q. What synthetic strategies are effective for synthesizing 2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid, and how do reaction parameters affect stereochemical outcomes?

Methodological Answer: The synthesis of cyclopropane derivatives typically involves cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions. Key factors include:

- Catalyst selection : Transition metals (e.g., Cu, Rh) or organocatalysts influence regioselectivity and enantiomeric excess .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) minimize side reactions and enhance yield .

- Precursor design : Carboxylic acid groups can be introduced via post-cyclopropanation oxidation or ester hydrolysis .

Q. Example Protocol :

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn-Cu couple, THF, 0°C | Ring formation | 60–80% |

| Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid introduction | 70–90% |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Cyclopropane protons appear as distinct multiplet signals (δ 1.0–2.5 ppm) due to ring strain. Substituent ethyl/isopropyl groups show splitting patterns correlating with their positions .

- ¹³C NMR : Carboxylic acid carbon resonates at δ 170–180 ppm; cyclopropane carbons appear at δ 20–35 ppm .

- IR : Strong absorption at 2500–3300 cm⁻¹ (O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch) confirms carboxylic acid functionality .

- MS : Molecular ion peak ([M+H]⁺) matches theoretical mass (e.g., C₁₀H₁₆O₂: 184.23 g/mol) .

Q. What safety protocols are essential for handling cyclopropane carboxylic acids in the lab?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does substituent stereochemistry on the cyclopropane ring impact biological activity or chemical reactivity?

Methodological Answer: Stereochemistry dictates molecular interactions:

- Cis vs. trans substituents : Cis configurations increase ring strain, enhancing reactivity in nucleophilic additions (e.g., enzyme binding) .

- Biological targets : Enantiomers may exhibit divergent binding affinities. For example, (1R,2S)-stereoisomers of similar cyclopropane derivatives show 10-fold higher inhibition of bacterial enzymes than (1S,2R)-forms .

Q. Comparative Table :

| Substituent Position | Biological Activity (IC₅₀) | Reactivity (Half-life in H₂O) |

|---|---|---|

| Cis-2-Ethyl, 2-isopropyl | 5.2 µM (Enzyme X) | 12 hours |

| Trans-2-Ethyl, 2-isopropyl | >50 µM | 48 hours |

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Models ligand-receptor binding using force fields. For cyclopropanes, adjust van der Waals parameters to account for ring strain .

- DFT calculations (Gaussian) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Substituent electron-withdrawing groups (e.g., carboxylic acid) lower LUMO energy, favoring nucleophilic attacks .

- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100-ns trajectories. Cyclopropane rigidity reduces conformational entropy, enhancing binding affinity .

Q. How can researchers resolve contradictions in stability data under varying pH/temperature?

Methodological Answer:

- Systematic stability studies :

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Carboxylic acids are stable at pH 4–6 but decarboxylate rapidly under strong acidic/basic conditions .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Cyclopropane rings typically destabilize above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.